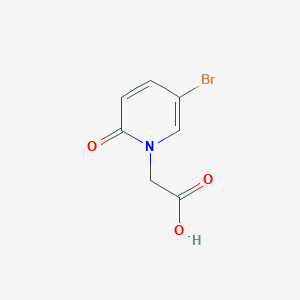

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid (5-Br-2-oxo-PAA) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in water, alcohol, and other polar solvents. 5-Br-2-oxo-PAA is a versatile compound that is used in many different types of research, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Its unique structure and reactivity make it a valuable tool for scientists.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- The exploration into cyclic GABA-GABOB analogues highlights the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, regarded as cyclic derivatives of 4-aminoisocrotonic acid or dehydration products of 4-hydroxy-2-pyrrolidinones. These compounds are potentially active in learning and memory processes, showcasing the chemical versatility of pyridinyl-acetic acid derivatives in synthesizing compounds that might influence neurological functions (Pinza & Pifferi, 1978).

Advancements in Heterocyclic Chemistry

- Research on hydrazones and the bromination of benzylidene 2-pyridylhydrazone in acetic acid led to the discovery of benzylidene 2-(N-bromopyridylium)-hydrazone bromide, which paves the way for the synthesis of 3-phenyl-s-triazolo[4,3-a] pyridine. This work contributes to the development of new heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Gibson, 1963).

Organic Synthesis and Methodology

- A straightforward synthesis method for 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives via a domino Michael addition-cyclization reaction demonstrates the versatility of pyridinyl-acetic acid derivatives in organic synthesis. This method emphasizes the efficiency and practicality of synthesizing complex molecules without catalysts and under solvent-free conditions, offering a valuable approach for the development of novel organic compounds (Alizadeh & Rezvanian, 2012).

Material Science and Luminescence

- The study of pyridylthiazoles showcases the absorption, fluorescence, and excitation spectra of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, revealing high fluorescence quantum yields and large Stokes shifts. These properties suggest potential applications in metal sensing and as laser dyes, highlighting the functional material applications of pyridinyl-acetic acid derivatives (Grummt, Weiss, Birckner, & Beckert, 2007).

Propiedades

IUPAC Name |

2-(5-bromo-2-oxopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZLHVWYFHNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)